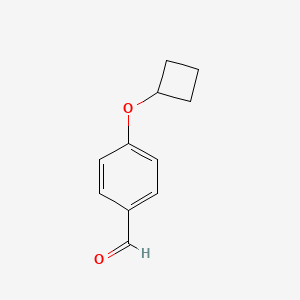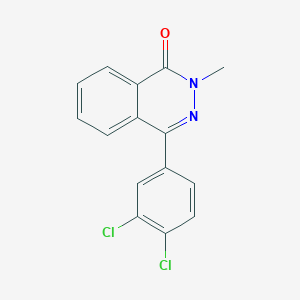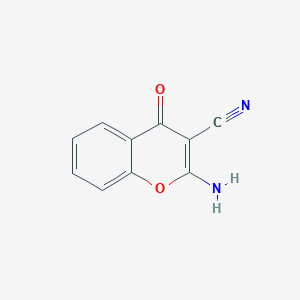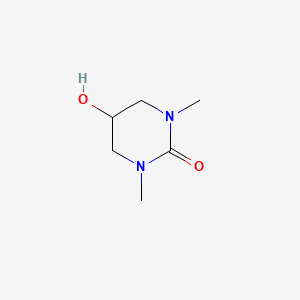
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one is a versatile organic compound with a unique structure that includes a hydroxyl group and a tetrahydropyrimidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethanesulfonic acid anhydride to prepare 2,2’-oxy-bis(1,3-dimethyl-tetrahydropyrimidinium) bis(trifluoromethanesulfonate) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent in N-alkylation of amines and O-alkylation of aldoses.
Biology: The compound is involved in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs with various therapeutic effects.
Industry: The compound is used in the preparation of poly(aryl ethers) and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydropyrimidinone ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxohexahydropyrimidine:
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring structure but exhibits similar reactivity in certain chemical reactions.
Uniqueness
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This functional group allows for a broader range of applications compared to similar compounds without the hydroxyl group.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-7-3-5(9)4-8(2)6(7)10/h5,9H,3-4H2,1-2H3 |
InChI Key |
KHUICQYIZKRYJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CN(C1=O)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
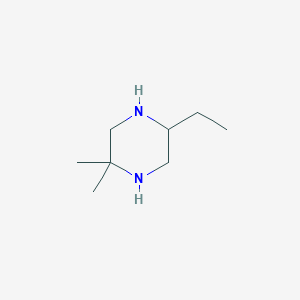
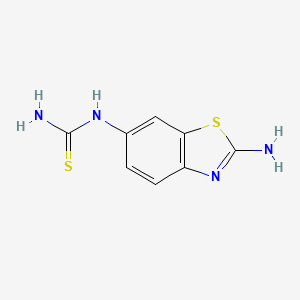
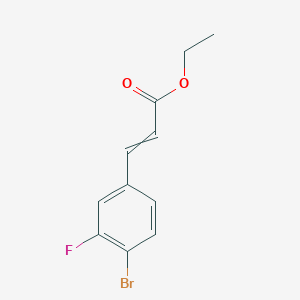
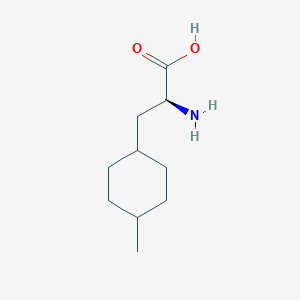
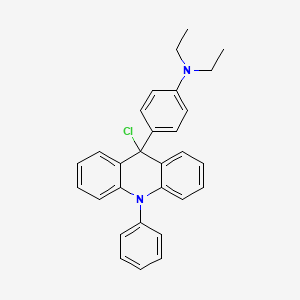
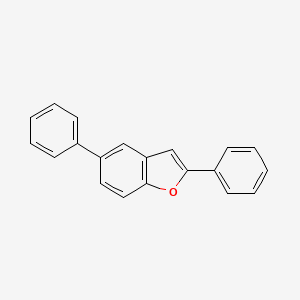
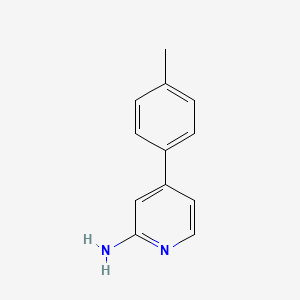
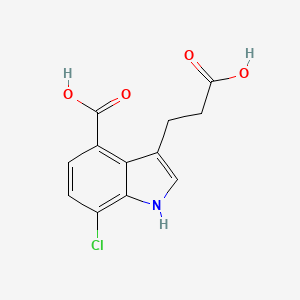
![Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8720380.png)

